2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride
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Overview
Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, 2-(Piperazin-1-yl)acetic acid dihydrochloride, has been reported. The InChI Code is 1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride” are not available, piperazine and its derivatives are known to participate in various chemical reactions. For instance, piperazine can react with acyl chlorides to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(Piperazin-1-yl)acetic acid dihydrochloride, have been reported. It has a molecular weight of 217.09 and is a solid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, involving piperazine derivatives, have shown variable and modest antimicrobial activity against different bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, various piperazine derivatives, including those with 1,3-thiazole nucleus, have been evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate effects (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Pharmacological Potential
- Antimicrobial Agents : A study on piperazine-based 2-benzothiazolylimino-4-thiazolidinones revealed their potential as promising antimicrobial agents, with observed minimum inhibitory concentrations in a low range (Patel & Park, 2015).
Synthesis of Biologically Active Compounds
- Synthesis of Biologically Active Molecules : Research has shown that differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid dihydrochloride, are useful in the preparation of biologically active compounds (Gao & Renslo, 2007).
Chemical Synthesis and Characterization
Chemical Synthesis : Studies include the synthesis and characterization of various piperazine derivatives, such as 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts, which can be used as dual antihypertensive agents (Marvanová et al., 2016).
Synthesis of Novel Compounds : Novel piperazine derivatives have been synthesized and evaluated for their bioactivity, demonstrating varying degrees of biological activities such as antimicrobial effects (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Safety and Hazards
While specific safety and hazard information for “2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride” is not available, similar compounds such as 2-(Piperazin-1-yl)acetic acid dihydrochloride are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.2ClH/c12-7(13)6-5-14-8(10-6)11-3-1-9-2-4-11;;/h5,9H,1-4H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJGUMAYLIVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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